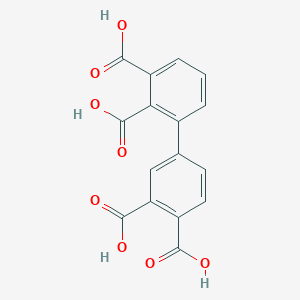
1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4’-Biphenyltetracarboxylic acid is an organic compound with the molecular formula C16H10O8 It is a derivative of biphenyl, characterized by the presence of four carboxylic acid groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
2,3,3’,4’-Biphenyltetracarboxylic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-halogen substituted o-benzenedicarboxylic acid ester in the presence of a triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, zinc powder as the reducing agent, and an alkali metal halide promoting agent . Another method involves the dimerization of o-phthalic diester in the presence of a palladium catalyst and a basic bidentate ligand compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’-Biphenyltetracarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3,3’,4’-Biphenyltetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2,3,3’,4’-Biphenyltetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism by which 2,3,3’,4’-Biphenyltetracarboxylic acid exerts its effects is primarily through its ability to form stable complexes with various metal ions and organic molecules. This property is leveraged in the synthesis of polyimides and COFs, where the compound acts as a key building block, providing structural integrity and enhancing the material’s properties .
類似化合物との比較
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: A symmetric isomer with similar chemical properties but different structural characteristics.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
2,3,3’,4’-Biphenyltetracarboxylic acid is unique due to its non-symmetrical structure, which imparts specific properties such as higher glass transition temperature (Tg) and lower melt viscosity compared to its symmetric counterparts. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
特性
分子式 |
C16H10O8 |
|---|---|
分子量 |
330.24 g/mol |
IUPAC名 |
3-(3,4-dicarboxyphenyl)phthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-5-4-7(6-11(9)15(21)22)8-2-1-3-10(14(19)20)12(8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
NBAUUNCGSMAPFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
同義語 |
1,1'-biphenyl-2,3',3,4'-tetracarboxylic acid BP-TCA cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















